molecular formula C15H12N4O6 B157134 n,n'-Bis(4-nitrophenyl)propanediamide CAS No. 1900-40-9

n,n'-Bis(4-nitrophenyl)propanediamide

Cat. No.: B157134
CAS No.: 1900-40-9
M. Wt: 344.28 g/mol
InChI Key: WBLWPECXWHXTJN-UHFFFAOYSA-N
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Description

n,n’-Bis(4-nitrophenyl)propanediamide: is an organic compound with the molecular formula C15H12N4O6 It is characterized by the presence of two nitrophenyl groups attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(4-nitrophenyl)propanediamide typically involves the reaction of 4-nitroaniline with a suitable propanediamide precursor under controlled conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the nitrophenyl groups and the propanediamide backbone.

Industrial Production Methods: Industrial production of n,n’-Bis(4-nitrophenyl)propanediamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: n,n’-Bis(4-nitrophenyl)propanediamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction: Formation of n,n’-Bis(4-aminophenyl)propanediamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n,n’-Bis(4-nitrophenyl)propanediamide is used as a building block in the synthesis of more complex organic molecules. Its nitro groups can be transformed into various functional groups, making it a versatile intermediate in organic synthesis.

Biology and Medicine: Research into the biological activity of n,n’-Bis(4-nitrophenyl)propanediamide and its derivatives is ongoing

Industry: In the materials science field, n,n’-Bis(4-nitrophenyl)propanediamide can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of n,n’-Bis(4-nitrophenyl)propanediamide depends on its specific application. In chemical reactions, the nitro groups can act as electron-withdrawing groups, influencing the reactivity of the compound. In biological systems, the compound’s activity would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

    n,n’-Bis(4-nitrophenyl)urea: Similar structure but with a urea backbone instead of a propanediamide.

    n,n’-Bis(4-nitrophenyl)ethanediamide: Similar structure but with an ethanediamide backbone.

Uniqueness: n,n’-Bis(4-nitrophenyl)propanediamide is unique due to its specific propanediamide backbone, which can impart different physical and chemical properties compared to its analogs. This uniqueness can be leveraged in various applications, such as the development of specialized materials or bioactive compounds.

Properties

IUPAC Name

N,N'-bis(4-nitrophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c20-14(16-10-1-5-12(6-2-10)18(22)23)9-15(21)17-11-3-7-13(8-4-11)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLWPECXWHXTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281051
Record name N~1~,N~3~-Bis(4-nitrophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1900-40-9
Record name NSC19913
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Bis(4-nitrophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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